2-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N-(3-chlorophenyl)acetamide
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Overview
Description
2-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N-(3-chlorophenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N-(3-chlorophenyl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions.
Chlorination: The quinazolinone core is then chlorinated using reagents like thionyl chloride or phosphorus oxychloride to introduce the chloro group at the 6-position.
Acetylation: The chlorinated quinazolinone is reacted with 3-chlorophenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with different functional groups replacing the chloro groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide
- 2-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide
- 2-(4-oxoquinazolin-3(4H)-yl)-N-(3-chlorophenyl)acetamide
Uniqueness
2-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N-(3-chlorophenyl)acetamide is unique due to the presence of both chloro groups and the specific arrangement of functional groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
618443-40-6 |
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Molecular Formula |
C16H11Cl2N3O2 |
Molecular Weight |
348.2 g/mol |
IUPAC Name |
2-(6-chloro-4-oxoquinazolin-3-yl)-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-10-2-1-3-12(6-10)20-15(22)8-21-9-19-14-5-4-11(18)7-13(14)16(21)23/h1-7,9H,8H2,(H,20,22) |
InChI Key |
UVQPNEYVTRMHOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
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